molecular formula C36H31F2N5O4S B1681177 Sufugolix CAS No. 308831-61-0

Sufugolix

Cat. No. B1681177
Key on ui cas rn: 308831-61-0
M. Wt: 667.7 g/mol
InChI Key: UCQSBGOFELXYIN-UHFFFAOYSA-N
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Patent
US06849738B2

Procedure details

To a solution obtained by dissolving N,N′-carbonyldlimidazole (584.3 g, 3.53 mmol) in dimethylformamide (1.75 L), was added triethylamine (360.9 g, 3.57 mol) dropwise for 6 minutes under ice-cooling while maintaining below 30° C. Then, while maintaining below 30° C., a solution obtained by dissolving O-methylhydroxylamine hydrochloride (304.0 g, 3.64 mol) in dimethylformamide (1.75 L) was added dropwise thereto for 15 minutes. 6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (1400.0 g, 2.35 mol) was dissolved in dimethylformamide (3.5 L), which was added dropwise to the reaction mixture for 4 minutes. The mixture was stirred at 20-30° C. for 1 hour and at 50° C. for 1 hour. The mixture was cooled to 25° C., water (7.5 L) was added thereto, and the mixture was stirred at 20-30° C. for 15 hours. The crystals were filtered, and washed with water (10 L) three times. Under vacuum, the crystals were dried at 50° C. for 8 hours to give crystals of crude 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (1532.7 g). The resulting crystals were hot-dissolved in tetrahydrofuran (25 L) and filtered. The filtrate was concentrated to about 15 L under reduced pressure. The filtrate was concentrated under reduced pressure while ethanol (15 L) was continuously injected and, finally, adjusted to 15 L. The filtrate was stirred at 20-30° C. for 15 hours and 30 minutes. The crystals were filtered and washed with ethanol (2 L). The crystals were dried under vacuum at 50° C. for 23 hours to give crystals of 5-(N-benzyl-N-methylaminomethyl)-l-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (1447.3 g, 2.17 mol, 92.2%).
Quantity
360.9 g
Type
reactant
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
solvent
Reaction Step Two
Name
6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione
Quantity
1400 g
Type
reactant
Reaction Step Three
Quantity
3.5 L
Type
solvent
Reaction Step Three
Name
Quantity
7.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)CC)C.Cl.[CH3:9][O:10]N.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[S:44][C:22]3[N:23]([CH2:35][C:36]4[C:41]([F:42])=[CH:40][CH:39]=[CH:38][C:37]=4[F:43])[C:24](=[O:34])[N:25]([C:28]4[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=4)[C:26](=[O:27])[C:21]=3[C:20]=2[CH2:45][N:46]([CH2:48][C:49]2[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=2)[CH3:47])=[CH:15][CH:14]=1.[OH2:55]>CN(C)C=O.O1CCCC1>[CH2:48]([N:46]([CH2:45][C:20]1[C:21]2[C:26](=[O:27])[N:25]([C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:24](=[O:34])[N:23]([CH2:35][C:36]3[C:37]([F:43])=[CH:38][CH:39]=[CH:40][C:41]=3[F:42])[C:22]=2[S:44][C:19]=1[C:16]1[CH:15]=[CH:14][C:13]([NH:12][C:6]([NH:3][O:10][CH3:9])=[O:55])=[CH:18][CH:17]=1)[CH3:47])[C:49]1[CH:50]=[CH:51][CH:52]=[CH:53][CH:54]=1 |f:1.2|

Inputs

Step One
Name
Quantity
360.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
304 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
1.75 L
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione
Quantity
1400 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=C(C2=C(N(C(N(C2=O)C2=CC=CC=C2)=O)CC2=C(C=CC=C2F)F)S1)CN(C)CC1=CC=CC=C1
Name
Quantity
3.5 L
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
7.5 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
1.75 L
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
25 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20-30° C. for 1 hour and at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
Then, while maintaining below 30° C.
CUSTOM
Type
CUSTOM
Details
a solution obtained
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
which was added dropwise to the reaction mixture for 4 minutes
Duration
4 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20-30° C. for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with water (10 L) three times
CUSTOM
Type
CUSTOM
Details
Under vacuum, the crystals were dried at 50° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
to give crystals of crude 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (1532.7 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to about 15 L under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure while ethanol (15 L)
STIRRING
Type
STIRRING
Details
The filtrate was stirred at 20-30° C. for 15 hours and 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with ethanol (2 L)
CUSTOM
Type
CUSTOM
Details
The crystals were dried under vacuum at 50° C. for 23 hours
Duration
23 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)CC1=C(SC=2N(C(N(C(C21)=O)C2=CC=CC=C2)=O)CC2=C(C=CC=C2F)F)C2=CC=C(C=C2)NC(=O)NOC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.17 mol
AMOUNT: MASS 1447.3 g
YIELD: PERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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